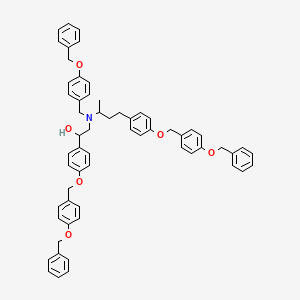

Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine

Description

Properties

IUPAC Name |

1-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H59NO6/c1-46(17-18-47-19-29-55(30-20-47)66-44-52-23-33-57(34-24-52)64-42-50-13-7-3-8-14-50)61(39-48-21-31-56(32-22-48)63-41-49-11-5-2-6-12-49)40-60(62)54-27-37-59(38-28-54)67-45-53-25-35-58(36-26-53)65-43-51-15-9-4-10-16-51/h2-16,19-38,46,60,62H,17-18,39-45H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAQZKHYOLQKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)OCC3=CC=CC=C3)N(CC4=CC=C(C=C4)OCC5=CC=CC=C5)CC(C6=CC=C(C=C6)OCC7=CC=C(C=C7)OCC8=CC=CC=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H59NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

890.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical properties of benzyl-protected Ractopamine intermediates

An In-Depth Technical Guide to the Physical Properties of Benzyl-Protected Ractopamine Intermediates

Abstract

This technical guide provides a detailed examination of the physical and spectroscopic properties of key benzyl-protected intermediates in the synthesis of Ractopamine. As the demand for high-purity active pharmaceutical ingredients (APIs) grows, a thorough understanding of the characteristics of synthetic intermediates is paramount for process optimization, quality control, and scale-up. This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind experimental choices and provides robust, self-validating protocols for characterization.

Introduction: The Strategic Role of Benzyl Protection in Ractopamine Synthesis

Ractopamine, a phenethanolamine compound, is utilized as a feed additive to promote leanness in livestock.[1] Its chemical structure contains three functional groups susceptible to unwanted side reactions during synthesis: two phenolic hydroxyls and a secondary amine.[2] To achieve high yields and purity, a protection strategy is essential.

The benzyl group (Bn) is an ideal choice for protecting these functional groups for several key reasons:

-

Robustness: Benzyl ethers and benzylamines are stable across a wide range of reaction conditions, including non-catalytic reductions and organometallic reactions.

-

Orthogonality: The benzyl group can be removed under specific, mild conditions—typically catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst)—that do not affect other functional groups in the molecule.[3] This selective deprotection is crucial in the final step of the synthesis.

-

Inertness: The benzyl group does not typically interfere with the desired chemical transformations at other sites of the molecule.

This guide focuses on the fully protected precursor to Ractopamine, herein referred to as Tri-benzyl Ractopamine , a critical intermediate whose physical properties dictate purification strategies and reaction monitoring.

Synthetic Pathway Overview

The synthesis of Ractopamine via a benzyl-protected strategy typically involves the reductive amination of a protected ketone precursor. The workflow ensures that the reactive amine and hydroxyl groups are masked until the carbon skeleton is fully assembled.

Caption: General synthetic workflow for Ractopamine using a benzyl protection strategy.

Core Intermediate: Tri-benzyl Ractopamine

The pivotal intermediate in this pathway is the fully protected molecule, 1-(4-(benzyloxy)phenyl)-2-{amino}ethan-1-ol . A comprehensive understanding of its physical properties is crucial for its isolation, purification, and conversion to the final product.

Physical and Chemical Properties

While this intermediate is often generated and consumed in situ without full isolation and publication of its properties, we can define its core attributes and predict its behavior based on its structure and data from analogous compounds.

| Property | Value / Expected Characteristic | Rationale & References |

| IUPAC Name | 1-(4-(benzyloxy)phenyl)-2-{amino}ethan-1-ol | Standard chemical nomenclature. |

| Molecular Formula | C₃₉H₄₁NO₃ | Derived from the chemical structure. |

| Molar Mass | 571.75 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a white to off-white solid or a viscous, pale-yellow oil. | This is typical for large, multi-ring organic molecules with moderate polarity.[4] |

| Melting Point | Not widely reported; requires experimental determination. | For comparison, the related precursor 4-Benzyloxybenzyl alcohol has a melting point of 86-87 °C.[5] The larger, more complex structure of Tri-benzyl Ractopamine would likely result in a higher melting point if crystalline. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone). Insoluble in water. | The three nonpolar benzyl groups dominate the molecule's character, making it highly lipophilic and soluble in nonpolar to moderately polar organic solvents. |

Spectroscopic Characterization Profile

Spectroscopic analysis is the cornerstone of confirming the structure and purity of the Tri-benzyl Ractopamine intermediate. Below are the expected data signatures.

| Technique | Expected Data & Interpretation |

| ¹H NMR | δ 7.50-7.20 (m, 15H): Protons of the three phenyl rings of the benzyl groups. δ 7.20-6.80 (m, 8H): Protons of the two p-substituted hydroxyphenyl rings. δ 5.10-4.90 (m, 4H): Methylene protons (-O-CH₂ -Ph) of the two benzyl ethers. δ 4.00-3.50 (m, 2H): Methylene protons (-N-CH₂ -Ph) of the N-benzyl group.[6] δ 4.50-2.50 (m, ~7H): Aliphatic protons of the Ractopamine backbone. δ 1.10 (d, 3H): Methyl group protons. |

| ¹³C NMR | δ 158-156: Aromatic carbons bonded to ether oxygen. δ 140-127: Aromatic carbons of all five phenyl rings. δ 115-114: Aromatic carbons ortho to the ether oxygen. δ 70-69: Methylene carbons of the benzyl ethers (-C H₂-O). δ 60-50: Aliphatic carbons of the backbone and the N-benzyl methylene carbon. δ 20-15: Methyl group carbon. |

| Mass Spec. (ESI-MS) | Expected [M+H]⁺: 572.3160. This high-resolution mass provides unambiguous confirmation of the elemental composition. |

| IR Spectroscopy | 3030 cm⁻¹: Aromatic C-H stretch. 2960-2850 cm⁻¹: Aliphatic C-H stretch. 1610, 1510, 1450 cm⁻¹: Aromatic C=C stretching vibrations. 1240 cm⁻¹: Aryl-O-C (ether) asymmetric stretch. 1110 cm⁻¹: C-N stretch. |

Experimental Protocols

The following protocols describe field-proven methodologies for the synthesis and characterization of the Tri-benzyl Ractopamine intermediate.

Protocol: Synthesis via Reductive Amination

Objective: To synthesize Tri-benzyl Ractopamine from its ketone and amine precursors.

Materials:

-

1-(4-(benzyloxy)phenyl)-2-(benzylamino)ethanone (1.0 eq)

-

4-(4-(benzyloxy)phenyl)butan-2-one (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (catalytic amount)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(4-(benzyloxy)phenyl)-2-(benzylamino)ethanone and 4-(4-(benzyloxy)phenyl)butan-2-one.

-

Dissolve the starting materials in anhydrous DCM.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride in portions over 20 minutes. Causality Note: Portion-wise addition controls the exothermic reaction and prevents side reactions.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel.

Protocol: NMR Sample Preparation and Analysis

Objective: To obtain high-quality ¹H and ¹³C NMR spectra for structural verification.

Materials:

-

Purified Tri-benzyl Ractopamine intermediate (10-20 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Accurately weigh 10-20 mg of the purified intermediate directly into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated solvent (CDCl₃ is a good first choice for its non-protic nature).

-

Ensure the sample is fully dissolved. If needed, gently warm the vial or use a vortex mixer.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a standard ¹H NMR spectrum. Self-Validation: The integration of the aromatic region (δ ~7.5-6.8) should correspond to 23 protons relative to the methyl doublet (δ ~1.1) integrating to 3 protons.

-

Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm connectivity and assign all signals unambiguously.

Characterization Workflow Diagram

The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized intermediate.

Caption: A standard workflow for the purification and characterization of synthetic intermediates.

Conclusion

A detailed understanding of the physical and spectroscopic properties of benzyl-protected Ractopamine intermediates is not merely academic; it is fundamental to the development of a robust, scalable, and reproducible manufacturing process. The data and protocols presented in this guide provide the necessary framework for chemists to monitor reaction progress, implement effective purification strategies, and ensure the quality and identity of these critical materials, ultimately leading to a higher purity final API.

References

-

ractopamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 21, 2026, from [Link]

-

Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. (2017). Organic Syntheses, 94, 388-398. Retrieved February 21, 2026, from [Link]

-

Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. (2019). Molecules, 24(7), 1398. Retrieved February 21, 2026, from [Link]

-

Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved February 21, 2026, from [Link]

-

Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives. (2007). Acta Poloniae Pharmaceutica - Drug Research, 64(2), 147-57. Retrieved February 21, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (1R)-1-(3-Amino-4-(benzyloxy)phenyl)-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)(1-phenylethyl)amino)ethan-1-ol. Retrieved February 21, 2026, from [Link]

-

Ractopamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

-

Ractopamine | C18H23NO3 | CID 56052. (n.d.). PubChem - NIH. Retrieved February 21, 2026, from [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1993). Defense Technical Information Center. Retrieved February 21, 2026, from [Link]

-

N-benzyl-N-methyl-3-phenyl-1-propanamine | C17H21N | CID 15365677. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

Convenient and Clean Synthesis of Imines from Primary Benzylamines. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

-

Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. HETEROCYCLES, 73, 451-458. Retrieved February 21, 2026, from [Link]

-

Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. (2024). Magnetochemistry, 11(1), 1. Retrieved February 21, 2026, from [Link]

-

Al-Khdair, A., et al. (2022). Ractopamine at the Center of Decades-Long Scientific and Legal Disputes: A Lesson on Benefits, Safety Issues, and Conflicts. International Journal of Molecular Sciences, 23(18), 10931. Retrieved February 21, 2026, from [Link]

-

RACTOPAMINE BY LC-MS/MS. (n.d.). FSNS. Retrieved February 21, 2026, from [Link]

Sources

- 1. Ractopamine at the Center of Decades-Long Scientific and Legal Disputes: A Lesson on Benefits, Safety Issues, and Conflicts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ractopamine | C18H23NO3 | CID 56052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Benzyloxybenzyl alcohol 97 836-43-1 [sigmaaldrich.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Advanced Process Control in Beta-Agonist Manufacturing: The Strategic Application of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine

The following technical guide details the structural significance, synthesis, and critical application of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine (TBBR) within the context of beta-agonist drug development.

Executive Summary

In the high-precision manufacturing of beta-adrenergic agonists like Ractopamine Hydrochloride , the control of process-related impurities is a regulatory imperative. Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine (TBBR) (CAS: 1797884-42-4) serves a pivotal role not as a therapeutic precursor, but as a Critical Quality Attribute (CQA) Reference Standard .

This fully substituted derivative represents the "exhaustive alkylation" limit of the Ractopamine scaffold. Its synthesis and characterization are essential for validating the selectivity of alkylation reactions, monitoring protecting group carryover, and establishing the "System Suitability" of chromatographic release assays. This guide outlines the synthesis of TBBR and its deployment in ensuring the integrity of Ractopamine batches.

Part 1: Chemical Architecture & Mechanistic Significance

Structural Analysis

Ractopamine contains three nucleophilic sites susceptible to alkylation:

-

Phenolic Oxygen (Ring A): Position 4 on the phenethyl moiety.

-

Phenolic Oxygen (Ring B): Position 4 on the butyl-phenol moiety.

-

Secondary Amine: The bridge between the two aryl-alkyl chains.

Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine is formed when all three active sites are substituted with a (4-benzyloxy)benzyl group.

| Feature | Specification | Significance in Process Control |

| Molecular Formula | C₆₀H₅₉NO₆ | High molecular weight (890.11 g/mol ) shifts retention time significantly in reverse-phase HPLC. |

| Lipophilicity | Extremely High (LogP > 8) | Serves as a marker for late-eluting, hydrophobic impurities that can foul purification columns. |

| Substitution Pattern | Tri-substituted (N, O, O) | Represents the "worst-case" side reaction scenario during benzylation or alkylation steps. |

The "Exhaustive Alkylation" Mechanism

In synthetic routes utilizing benzyl-type protecting groups (to prevent oxidation of phenols), "over-alkylation" at the nitrogen atom is a common failure mode. TBBR serves as the definitive marker for this pathway.

Figure 1: Stepwise alkylation pathway leading to the formation of TBBR. Monitoring this pathway ensures reaction stoichiometry is controlled.

Part 2: Synthesis of the Reference Standard (Protocol)

To use TBBR as a standard, it must first be synthesized in high purity (>98%). The following protocol utilizes a convergent alkylation strategy.

Reagents & Materials[1][2]

-

Substrate: Ractopamine Hydrochloride (High Purity).

-

Alkylating Agent: 4-(Benzyloxy)benzyl chloride (CAS 836-42-0).

-

Base: Potassium Carbonate (

), anhydrous. -

Solvent: Dimethylformamide (DMF) or Acetonitrile (ACN).

-

Catalyst: Potassium Iodide (KI) (Finkelstein catalyst to accelerate substitution).

Experimental Workflow

Step 1: Reaction Setup

-

Dissolve Ractopamine HCl (1.0 eq) in anhydrous DMF (10 mL/g).

-

Add

(4.0 eq) to neutralize the HCl salt and deprotonate the phenols. -

Stir at room temperature for 30 minutes to ensure formation of the phenoxide anions.

-

Add 4-(Benzyloxy)benzyl chloride (3.5 eq) . A slight excess ensures complete conversion to the Tri-substituted form.

-

Add a catalytic amount of KI (0.1 eq) .

Step 2: Thermal Promotion

-

Heat the reaction mixture to 60–70°C under an inert nitrogen atmosphere.

-

Monitor by TLC or HPLC every 2 hours. The target is the disappearance of mono- and di-substituted intermediates.

-

Endpoint: Reaction is typically complete within 6–12 hours.

Step 3: Work-up & Purification [1]

-

Quench the reaction with ice-cold water (precipitation of the lipophilic product usually occurs).

-

Extract with Ethyl Acetate . Wash the organic layer with brine to remove DMF.

-

Dry over

and concentrate in vacuo. -

Purification: Flash Column Chromatography is required.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30). TBBR is highly non-polar and will elute early compared to polar byproducts.

-

Step 4: Characterization

-

1H NMR: Verify the integration of the benzyloxy-benzyl protons (approx. 4.9–5.1 ppm for

). -

MS (ESI+): Confirm the molecular ion peak

Da.

Part 3: Role in Analytical Control Strategy

The primary utility of TBBR in drug development is validating the purity of the final API.

HPLC Method Development

In Reverse-Phase HPLC (RP-HPLC), Ractopamine elutes relatively early due to its polarity. TBBR, being extremely lipophilic, is used to determine the gradient run time .

-

Problem: If the HPLC run is stopped too early, highly retained impurities like TBBR may elute in the next injection, appearing as "ghost peaks."

-

Solution: Inject pure TBBR during method development. The time it takes to elute defines the minimum required "wash" phase of the gradient.

System Suitability Testing (SST)

TBBR is used as a resolution marker. A mixture of Ractopamine and TBBR is injected to demonstrate the column's ability to separate the main drug from lipophilic process contaminants.

Figure 2: Quality Control workflow utilizing TBBR as a critical reference standard for batch release.

Quantitative Limits

For a pharmaceutical or veterinary grade beta-agonist, impurities must typically be controlled below 0.10% (ICH Q3A Guidelines).

-

Relative Response Factor (RRF): Because TBBR has three additional aromatic rings compared to Ractopamine, its UV absorption (at 280 nm) will be significantly higher.

-

Correction: You must calculate the RRF of TBBR vs. Ractopamine to accurately quantify it.

-

Failure to apply RRF will lead to overestimation of the impurity levels.

-

References

-

Omsynth Lifesciences. (n.d.). Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine - Ractopamine Hydrochloride Impurities.[2][3][4] Retrieved from [Link]

-

National Institutes of Health (NIH). (2015). New haptens and antibodies for ractopamine. PubMed. Retrieved from [Link]

-

Quick Company. (n.d.).[5] Improved Process For Manufacture Of Ractopamine Hydrochloride. Retrieved from [Link]

Sources

- 1. CN1660775A - A kind of preparation method of compound ractopamine - Google Patents [patents.google.com]

- 2. omsynth.com [omsynth.com]

- 3. Tri-O-(tert-butyldimethylsilyl) Ractopamine | CAS No- 1797136-77-6 | NA [chemicea.com]

- 4. 4,4`-(Piperazine-2,5-diyl)diphenol | CAS No- 93019-46-6 | NA [chemicea.com]

- 5. Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine | 1797884-42-4 [m.chemicalbook.com]

Protected Ractopamine Derivatives: Synthesis, Metabolism, and Analytical Deconvolution

Topic: Literature Review on Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ractopamine (RAC) represents a critical case study in the intersection of veterinary pharmacology, synthetic chemistry, and food safety analysis. As a phenethanolamine

For the drug development and analytical scientist, "Protected Ractopamine Derivatives" refers to three distinct physicochemical states:

-

Synthetic Intermediates: Chemically protected forms (e.g.,

-protected, -

Metabolic Conjugates: The biologically "masked" glucuronides and sulfates that constitute the bulk of residue in tissues/urine.

-

Analytical Derivatives: Volatile silylated forms created in situ for GC-MS quantification.

This guide deconstructs these states, providing a rigorous technical review of their synthesis, metabolic pathways, and the de-protection protocols required for accurate quantification.

Part 1: Chemical Architecture & Synthetic Protection

The synthesis of Ractopamine and its antigen-mimics (haptens) relies on precise protecting group chemistry to direct regioselectivity.

Core Structural Vulnerabilities

Ractopamine contains three reactive moieties susceptible to modification:

-

Secondary Amine: The bridge between the phenolic rings.

-

Phenolic Hydroxyls (x2): Located at C10 (ring A) and C4' (ring B).

-

Benzylic Hydroxyl: Adjacent to the chiral center.

Synthetic Pathways & Protecting Groups

In the development of Certified Reference Materials (CRMs) or ELISA immunogens, "protecting" the amine is often the first step to prevent self-polymerization or incorrect conjugation.

Common Synthetic Strategy:

-

Precursor Selection: Reaction of p-hydroxybenzaldehyde with p-hydroxy-

-methyl-hydrocinnamic acid derivatives. -

Protection:

-

Amine Protection: tert-Butyloxycarbonyl (Boc) is frequently used to mask the secondary amine during linker attachment.

-

Phenol Protection: Benzyl (Bn) groups protect the phenolic hydroxyls during aggressive reduction steps.

-

-

Haptenization: To create antibodies for ELISA, RAC is conjugated to a carrier protein (e.g., BSA). This requires a "linker" arm.

-

Protocol: A carboxylic acid derivative is often introduced at the phenol position. The remaining functional groups must remain "protected" or unreactive to ensure the antibody recognizes the specific RAC epitope.

-

Visualization: Hapten Synthesis Logic

The following diagram illustrates the logic flow for creating a "protected" immunogen for antibody development.

Figure 1: Synthetic workflow for generating Ractopamine immunogens, highlighting the role of protective chemistry.

Part 2: Biological Protection (Metabolic Conjugation)

In vivo, Ractopamine is rapidly metabolized into "biologically protected" forms. These conjugates are hydrophilic, facilitating excretion, but they "mask" the parent drug from standard solvent extraction, necessitating de-protection (hydrolysis).

The Glucuronidation Pathway

The primary metabolic pathway in swine, cattle, and turkeys is glucuronidation .

-

Enzyme: UDP-glucuronosyltransferase (UGT).

-

Site of Attack: Predominantly the C10 phenolic hydroxyl.[1]

-

Product: Ractopamine-10-O-glucuronide (RAC-G).

-

Minor Pathway: Sulfation (SULTs) to form Ractopamine-sulfates.

Clinical Significance: In urine samples, >95% of Ractopamine exists as the glucuronide conjugate. Analyzing only the "free" parent drug will result in false negatives.

Visualization: Metabolic Fate

Figure 2: Metabolic conversion of Ractopamine to its conjugated (protected) forms.

Part 3: Analytical De-protection & Detection

To quantify the total residue load, the "protected" conjugates must be cleaved back to the parent amine.

Hydrolysis Protocols (The De-protection Step)

Two methods exist: Enzymatic and Acid Hydrolysis. Enzymatic is preferred due to specificity and milder conditions that prevent degradation of the parent molecule.

Protocol A: Enzymatic Hydrolysis (Gold Standard)

-

Reagent:

-glucuronidase (Helix pomatia or E. coli derived). Note: Helix pomatia juice often contains sulfatase activity, cleaving both glucuronides and sulfates. -

Buffer: Acetate buffer (pH 5.2).

-

Incubation: 37°C for 2–16 hours (depending on enzyme activity units).

-

Mechanism: The enzyme hydrolyzes the

-glycosidic bond at the C10 position, liberating free Ractopamine.

Protocol B: Acid Hydrolysis (Rapid but Risky)

-

Reagent: 1M HCl.

-

Condition: 80°C for 30-60 mins.

-

Risk: High potential for thermal degradation of Ractopamine and increased background noise in MS detection.

Analytical Derivatization (GC-MS)

For Gas Chromatography-Mass Spectrometry (GC-MS), Ractopamine is non-volatile. It must be chemically "protected" again—this time with silyl groups—to pass through the column.

-

Reagent: BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Reaction: Replaces active hydrogens (-OH, -NH) with Trimethylsilyl (TMS) groups.

-

Product: Ractopamine-TMS derivatives (usually tris-TMS or tetrakis-TMS).

Part 4: Comparative Data & Protocols

Comparison of Detection Methods

The following table summarizes the detection capabilities for free vs. protected forms.

| Method | Target Analyte | Pre-treatment Required | LOD (Limit of Detection) | Specificity |

| LC-MS/MS | Free Ractopamine | Hydrolysis (Essential) | 0.01 - 0.1 ng/mL | High (Gold Standard) |

| GC-MS | RAC-TMS Derivative | Hydrolysis + Silylation | 0.5 - 1.0 ng/mL | High (Structural Confirm) |

| ELISA | Free Ractopamine | Hydrolysis (Recommended) | 0.1 - 0.5 ng/mL | Moderate (Cross-reactivity) |

| LSPR Sensor | Free Ractopamine | Minimal | ~1.0 ng/mL | Variable |

Validated Extraction Protocol (Urine)

This protocol ensures total deconvolution of protected derivatives.

-

Aliquot: Transfer 2.0 mL of urine to a centrifuge tube.

-

Hydrolysis: Add 2.0 mL of 0.2 M Sodium Acetate buffer (pH 5.2) and 50

L -

Incubation: Incubate at 37°C for 3 hours.

-

Extraction: Add 5 mL of Ethyl Acetate/tert-Butyl Methyl Ether (4:1). Vortex for 2 mins.

-

Separation: Centrifuge at 4000 rpm for 10 mins.

-

Concentration: Transfer supernatant to a clean tube; evaporate to dryness under

stream at 50°C. -

Reconstitution: Dissolve residue in 0.5 mL Mobile Phase (Acetonitrile/0.1% Formic Acid) for LC-MS/MS injection.

Visualization: Analytical Decision Tree

Figure 3: Analytical workflow for the deconvolution and detection of Ractopamine residues.

References

-

Metabolism & Pharmacokinetics: Dalidowicz, J. E. (1987). Comparative metabolism of 14C-ractopamine HCl in swine, dogs and rats.

-

Analytical Detection (LC-MS/MS): Sheu, S. Y., et al. (2009). Determination of Ractopamine and Salbutamol in Swine Serum, Urine and Tissue by LC-MS/MS.

-

Hapten Synthesis: Lei, H., et al. (2014). Development of a highly sensitive ELISA for ractopamine detection.

-

Glucuronide Identification: Antignac, J. P., et al. (2002). Identification of Ractopamine Residues in Tissue and Urine Samples.

-

Regulatory Standards: Codex Alimentarius Commission.[2] (2012). Maximum Residue Limits for Ractopamine.

Sources

Solubility Profile of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine in Organic Solvents

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or its advanced intermediates in organic solvents is a critical physicochemical parameter that governs every stage of the drug development lifecycle, from synthetic route optimization and purification to final formulation design. This technical guide provides a comprehensive, first-principles framework for determining and interpreting the solubility profile of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine, a heavily functionalized, high molecular weight derivative of Ractopamine. We present a detailed methodology rooted in established best practices, including the gold-standard shake-flask equilibrium solubility method and a robust HPLC-UV analytical quantification protocol. The theoretical underpinnings of solubility, focusing on the predictive power of Hansen Solubility Parameters (HSP), are discussed to provide a rational basis for solvent selection and data interpretation. This document is intended for researchers, chemists, and formulation scientists engaged in the development of complex organic molecules, offering a self-validating system for generating reliable and reproducible solubility data.

Introduction and Strategic Importance

Ractopamine is a β-adrenoceptor agonist used as a feed additive to promote leanness in livestock.[1][2] Its chemical structure contains two phenolic hydroxyl groups and a secondary amine, rendering it soluble in polar organic solvents.[3] In the course of synthetic chemistry and drug discovery, derivatives are often created to modify biological activity, improve properties, or serve as protected intermediates.

Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine (Chemical Formula: C₆₀H₅₉NO₆, Mol. Wt.: 890.11 g/mol ) is one such derivative where all three active hydrogens (on the two phenolic oxygens and the secondary amine) are substituted with large, non-polar 4-benzyloxybenzyl groups.[4][5] This profound structural modification fundamentally alters the molecule's physicochemical properties, drastically increasing its molecular weight and lipophilicity while removing its hydrogen-bonding donor capabilities.

Consequently, its solubility profile is expected to diverge significantly from the parent Ractopamine. A precise understanding of its solubility across a range of organic solvents is not merely academic; it is a prerequisite for:

-

Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization to maximize yield and purity.

-

Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations, especially for parenteral or topical delivery routes where the API must remain solubilized.[6]

-

Analytical Method Development: Choosing diluents for stock solutions and mobile phase components for chromatographic analysis.

This guide outlines a systematic approach to experimentally determine and theoretically rationalize the solubility of this complex derivative.

Theoretical Framework: Predicting Solubility

The age-old principle of "like dissolves like" provides a qualitative starting point for solubility prediction.[7] However, for a quantitative and predictive framework, more sophisticated models are required. The Hansen Solubility Parameters (HSP) offer a powerful and intuitive system for this purpose.[8][9]

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from atomic van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a unique set of (δD, δP, δH) coordinates in a three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[10] The distance (Ra) between two substances (1 and 2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A solute is predicted to be soluble in a solvent if the calculated Ra is less than the solute's interaction radius (R₀), a value that defines a "solubility sphere" around the solute's coordinates.

Caption: Conceptual diagram of the Hansen Solubility Sphere.

For highly complex molecules where experimental determination is resource-intensive, computational models like COSMO-RS (Conductor-like Screening Model for Real Solvents) can provide ab initio solubility predictions based on quantum chemical calculations.[11][12][13] These models can be particularly useful in the early stages of development for pre-screening solvents.[14]

Experimental Program: A Validated Approach

A robust experimental program is essential for generating high-quality solubility data. The workflow consists of two primary phases: equilibrium solubility determination and analytical quantification.

Sources

- 1. Ractopamine - Wikipedia [en.wikipedia.org]

- 2. "Improved Process For Manufacture Of Ractopamine Hydrochloride" [quickcompany.in]

- 3. fao.org [fao.org]

- 4. Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine | CAS No- 1797884-42-4 | NA [chemicea.com]

- 5. omsynth.com [omsynth.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. researchgate.net [researchgate.net]

- 10. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CICECO Publication » Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents [ciceco.ua.pt]

- 12. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scm.com [scm.com]

- 14. approcess.com [approcess.com]

Introduction: The Imperative of Impurity Profiling for Ractopamine

An In-Depth Technical Guide to the Identification of Ractopamine Impurities and Synthetic Byproducts

This guide provides a comprehensive technical overview for the identification, characterization, and quantification of impurities and synthetic byproducts of Ractopamine. It is intended for researchers, analytical scientists, and professionals in drug development and quality control who require a deep understanding of Ractopamine's impurity profile. This document emphasizes the causal relationships behind synthetic and analytical strategies, ensuring a robust and scientifically sound approach to impurity control.

Ractopamine, a β-adrenergic agonist, is utilized as a feed additive in some countries to enhance leanness in livestock.[1][2] Its synthesis, like any chemical process, is susceptible to the formation of impurities and byproducts. The rigorous identification and control of these impurities are not merely a regulatory formality but a critical aspect of ensuring the safety and quality of the active pharmaceutical ingredient (API). Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate comprehensive impurity profiling.[3] This guide delves into the common synthetic routes of Ractopamine, the mechanistic origins of its process-related impurities, and the advanced analytical workflows required for their definitive identification and quantification.

Synthetic Pathways of Ractopamine and the Genesis of Process-Related Impurities

A thorough understanding of the synthetic process is fundamental to predicting and identifying potential impurities. One of the most common methods for synthesizing Ractopamine involves the reductive amination of a ketone precursor.[3]

A widely employed synthetic route for Ractopamine hydrochloride starts from p-hydroxyacetophenone and raspberry ketone.[4][5] A variation of this involves the reaction of 4-(2-amino-l-hydroxy-ethyl)phenol HCl with 4-(4-Hydroxyphenyl)butan-2-one.[5]

Diagram: General Synthesis Pathway of Ractopamine

Caption: The formation pathway of the Deoxy Ractopamine impurity.

O-Methyl Ractopamine: A Consequence of Solvent Reactivity

The formation of O-Methyl Ractopamine is observed during the final stages of synthesis, particularly during work-up in the presence of methanol under acidic conditions. [3]This impurity typically appears at levels of 0.05% to 0.20%. [3]The use of methanol as a solvent can lead to the methylation of one of the phenolic hydroxyl groups on the Ractopamine molecule.

Diagram: Formation of O-Methyl Ractopamine

Caption: The reaction conditions leading to the O-Methyl Ractopamine impurity.

Other Potential Organic Impurities

High-performance liquid chromatography quadrupole-time of flight mass spectrometry (HPLC-Q-TOF/MS) has been used to identify other organic impurities in Ractopamine reference materials. These include impurities with the following mass-to-charge ratios:

| Impurity | m/z | Inferred Structural Relationship to Ractopamine |

| A | 286.1802 | Byproduct of dehydration and hydrogenation |

| B | 316.1907 | Same molecular skeleton |

| C | 438.2275 | Same molecular skeleton |

| D | 372.2533 | Same molecular skeleton |

Table 1: Other Identified Organic Impurities of Ractopamine.

Forced Degradation Studies: Probing the Stability of Ractopamine

Forced degradation, or stress testing, is a crucial component of drug development that helps to elucidate the intrinsic stability of a drug substance. These studies involve subjecting the API to conditions more severe than accelerated stability testing and are essential for developing stability-indicating analytical methods.

For Ractopamine, stress studies have shown that while it is relatively stable under oxidative, aqueous, and thermal stress, significant degradation occurs under acidic and basic hydrolysis. [3]The identification of these degradation products is critical for a complete impurity profile.

Analytical Methodologies for Impurity Identification and Quantification

A multi-faceted analytical approach is necessary for the comprehensive identification and quantification of Ractopamine impurities. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of this approach.

Diagram: General Analytical Workflow for Ractopamine Impurity Profiling

Caption: A typical workflow for the analysis of Ractopamine and its impurities.

Sample Preparation

The choice of sample preparation technique is critical for accurate and reproducible results. Common methods include:

-

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex matrices and concentrating the analytes of interest.

-

Liquid-Liquid Extraction: This method is employed to separate compounds based on their relative solubilities in two different immiscible liquids.

Chromatographic Separation

Reverse-phase HPLC is the most common technique for separating Ractopamine from its impurities.

Typical HPLC Parameters:

| Parameter | Typical Conditions |

| Column | C18 (e.g., ODS-3), 150 x 4.6 mm, 5 µm |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 - 20 µL |

| Detector | UV at 257 nm or Fluorescence |

Table 2: Representative HPLC conditions for Ractopamine analysis.[3][6][7]

Detection and Structural Elucidation

Mass spectrometry (MS) is indispensable for the structural elucidation of unknown impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the separated components. The major monitoring ion for Ractopamine is typically m/z 302 (ESI+). [6]* Tandem Mass Spectrometry (LC-MS/MS): Offers structural information through fragmentation patterns, which is crucial for identifying impurities. For Ractopamine, common product ions monitored are m/z 284.2, 164.2, 121.2, and 107.1 from the precursor ion m/z 302.2. [8]* High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF): Provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.

Method Validation

The validation of analytical methods is a mandatory requirement to ensure that the method is suitable for its intended purpose. The validation should be conducted in accordance with ICH guidelines (Q2(R1)/Q2(R2)).

Key Validation Parameters:

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Table 3: Key Analytical Method Validation Parameters as per ICH Guidelines.

Experimental Protocols

The following protocols are provided as examples and should be optimized and validated for specific laboratory conditions and instrumentation.

Protocol: Identification of Process-Related Impurities by LC-MS

-

Standard Preparation: Prepare standard solutions of Ractopamine and any available impurity reference standards in a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Sample Preparation: Dissolve the Ractopamine API sample in the diluent to a known concentration.

-

LC-MS Analysis:

-

Inject the standards and sample onto an HPLC system equipped with a C18 column.

-

Elute with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Monitor the eluent using a mass spectrometer in positive electrospray ionization mode, scanning a mass range that includes the expected molecular weights of Ractopamine and its impurities.

-

-

Data Analysis:

-

Identify the peak corresponding to Ractopamine based on its retention time and mass spectrum.

-

Examine the chromatogram for other peaks and their corresponding mass spectra.

-

Compare the retention times and mass spectra of the unknown peaks to those of the impurity reference standards.

-

For unknown impurities, perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

-

Protocol: Forced Degradation Study

-

Acid Hydrolysis: Dissolve Ractopamine in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at a specified temperature (e.g., 80°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve Ractopamine in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and heat. Neutralize before analysis.

-

Oxidative Degradation: Treat a solution of Ractopamine with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid Ractopamine API to dry heat (e.g., 105°C).

-

Photolytic Degradation: Expose a solution of Ractopamine to UV light.

-

Analysis: Analyze the stressed samples by a validated, stability-indicating HPLC method, preferably with MS detection, to separate and identify the degradation products.

Conclusion and Future Perspectives

The identification and control of impurities are critical for ensuring the quality and safety of Ractopamine. This guide has outlined the common synthetic pathways, the formation mechanisms of known process-related impurities, and a robust analytical framework for their identification and quantification. The application of modern analytical techniques, particularly LC-MS/MS and HRMS, is essential for the comprehensive characterization of the impurity profile.

Future work should focus on the definitive structural elucidation of degradation products formed under acidic and basic stress conditions. The development and validation of quantitative methods for all potential impurities will further enhance the control strategy for Ractopamine production. As regulatory expectations continue to evolve, a proactive and scientifically-driven approach to impurity profiling will remain a cornerstone of pharmaceutical development.

References

-

Antignac, J. P., Marchand, P., Le Bizec, B., & Andre, F. (2002). Identification of ractopamine residues in tissue and urine samples at ultra-trace level using liquid chromatography-positive electrospray tandem mass spectrometry. Journal of Chromatography B, 774(1), 59-66. ([Link])

-

Patil, V. D., & Jain, N. (2019). Novel Synthesis, Identification and Characterization of Process Related Impurities of Ractopamine Hydrochloride. Journal of Emerging Technologies and Innovative Research, 6(6), 1258-1264. ([Link])

-

Japan Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Ractopamine (Animal and Fishery Products). ([Link])

-

Food Safety and Inspection Service. (n.d.). Determination of Ractopamine Hydrochloride by High Performance Liquid Chromatography. ([Link])

-

FSNS. (n.d.). RACTOPAMINE BY LC-MS/MS. ([Link])

-

Shen, J., Xia, X., Li, J., Li, X., Wu, Y., & Zhang, S. (2016). Identification of ractopamine glucuronides and determination of bioactive ractopamine residues and its metabolites in food animal urine by ELISA, LC-MS/MS and GC-MS. Food and Agricultural Immunology, 27(1), 1-14. ([Link])

-

Pleadin, J., Vulić, A., Perši, N., Terzić, S., & Andrišić, M. (2012). Determination of Ractopamine Residues in Pigs by Ultra Performance Liquid Chromatography Tandem Mass Spectrometry. In Tandem Mass Spectrometry-Applications and Principles. InTech. ([Link])

- Bu, X., Gu, L., & Zhi, W. (2005). A kind of preparation method of compound ractopamine. CN1660775A. ()

-

Qiang, Z., Karrow, N. A., & Defrain, J. M. (2010). Quantification of ractopamine residues on and in beef digestive tract tissues. Journal of food protection, 73(10), 1823–1829. ([Link])

- Hu, H. (2004). Novel process for preparing ractopamine from p-hydroxyacetophenone and raspberry ketone. CN1557804A. ()

-

Atra Pharmaceutical Limited. (n.d.). Improved Process For Manufacture Of Ractopamine Hydrochloride. ([Link])

-

Bories, G., Brantom, P., & de Barbera, C. B. (2009). Safety evaluation of ractopamine. EFSA Journal, 7(5), 1041. ([Link])

-

Wikipedia. (2024, February 15). Ractopamine. ([Link])

-

de Almeida, V. V., de Oliveira, A. N., & Donzele, J. L. (2011). Ractopamine as a metabolic modifier feed additive for finishing pigs: a review. Revista Brasileira de Zootecnia, 40, 209-216. ([Link])

-

Kota, A., & S, S. (2021). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Research Journal of Pharmacy and Technology, 14(11), 6065-6070. ([Link])

-

Pharmaffiliates. (n.d.). Ractopamine-impurities. ([Link])

-

Pleadin, J., Mitak, M., & Sarenac, A. (2012). UPLC-MS/MS determination of ractopamine residues in retinal tissue of treated food-producing pigs. Food control, 25(2), 525-529. ([Link])

-

Liang, S. S., & Hsiao, C. D. (2022). Ractopamine at the Center of Decades-Long Scientific and Legal Disputes: A Lesson on Benefits, Safety Issues, and Conflicts. Biomolecules, 12(9), 1342. ([Link])

-

Duan, P. H., Meng, K., Zhang, Y. W., Gao, H., & Ma, K. (2021). Identification of Organic Impurities in Ractopamine Reference Material. Chinese Journal of Analytical Chemistry, 49(3), 438-445. ([Link])

-

ResearchGate. (n.d.). Structures of ractopamine and some closely related compounds. ([Link])

-

Shimadzu. (n.d.). Structural Analysis of Reserpine Degradation Products by LCMS-IT-TOF. ([Link])

- Google Patents. (n.d.). Preparation method of ractopamine hydrochloride-D6. CN113061094A. ()

Sources

- 1. Ractopamine - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. jetir.org [jetir.org]

- 4. CN1557804A - Novel process for preparing ractopamine from p-hydroxyacetophenone and raspberry ketone - Google Patents [patents.google.com]

- 5. "Improved Process For Manufacture Of Ractopamine Hydrochloride" [quickcompany.in]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. fsis.usda.gov [fsis.usda.gov]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Stability of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine Under Ambient Conditions

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine under ambient environmental conditions. As a complex derivative of the β-adrenergic agonist Ractopamine, understanding its degradation profile is critical for its potential development, storage, and application. This document outlines the intrinsic structural liabilities of the molecule and proposes a series of forced degradation studies designed to elucidate potential degradation pathways, including oxidation, hydrolysis, and photolysis.[1][2] Detailed experimental protocols for stress testing, coupled with advanced analytical methodologies for the separation and identification of degradation products, are presented. The principles outlined herein are grounded in established regulatory guidelines and are intended to provide researchers, scientists, and drug development professionals with a robust, self-validating system for determining the intrinsic stability of this compound.[1][3]

Introduction

Ractopamine is a phenethanolamine β-adrenergic agonist known for its nutrient partitioning effects, which enhance lean muscle deposition in livestock.[4][5] Its structure, featuring two phenolic hydroxyl groups and a secondary amine, makes it a target for chemical modification, either for use as a research tool, a protected synthetic intermediate, or a potential pro-drug. Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine (CAS No. 1797884-42-4) is one such derivative, where the active hydrogens on the nitrogen and two phenolic oxygens have been replaced with bulky 4-benzyloxybenzyl groups.[6][7]

The introduction of these groups fundamentally alters the molecule's physicochemical properties, including its solubility, lipophilicity, and, critically, its chemical stability. While the benzyl ether and N-benzyl functionalities serve as common protecting groups in organic synthesis, their presence introduces new potential points of failure under ambient storage conditions, which include exposure to light, atmospheric oxygen, and moisture.[8]

Stability testing is a cornerstone of pharmaceutical development, providing essential information on how the quality of a substance varies with time under the influence of environmental factors.[2][9] Forced degradation, or stress testing, is a regulatory requirement and a critical tool used to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][3] This guide details a strategic approach to evaluating the stability of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine by simulating ambient degradation processes under accelerated conditions.

Molecular Structure and Analysis of Labile Moieties

A thorough understanding of the molecule's structure is paramount to predicting its stability. The key functional groups in Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine are the secondary amine, the benzylic alcohol, multiple ether linkages, and numerous benzylic C-H bonds.

Caption: Postulated degradation pathways for Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine.

Experimental Design: Forced Degradation Study

A forced degradation study is essential to expeditiously probe the stability of the molecule. [1][2][10]The objective is to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are generated without overwhelming the sample with secondary or tertiary degradants. [9]

Caption: Experimental workflow for the forced degradation study.

Summary of Stress Conditions

The following table summarizes the recommended conditions for the forced degradation study, designed to cover the most relevant degradation pathways.

| Stress Condition | Protocol | Purpose |

| Thermal | Expose solid & solution samples to 60°C and 80°C. [9][11] | To assess intrinsic thermal stability and potential for solid-state degradation. |

| Photolytic | Expose solid & solution samples to a light source conforming to ICH Q1B guidelines (e.g., option 2: xenon lamp). [9] | To determine light sensitivity and identify photodegradation products. |

| Oxidative | Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature. [3] | To simulate oxidative degradation and identify oxidation products. |

| Hydrolytic | Reflux solutions in 0.1 M HCl, Purified Water, and 0.1 M NaOH. [9][11] | To evaluate susceptibility to acid/base-catalyzed hydrolysis of ether linkages. |

Experimental Protocols

Materials:

-

Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine (Reference Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Purified Water (Type I)

-

Hydrochloric Acid (HCl), analytical grade

-

Sodium Hydroxide (NaOH), analytical grade

-

Hydrogen Peroxide (H₂O₂), 30% solution, analytical grade

Protocol 1: Thermal Degradation

-

Weigh approximately 5 mg of the compound into two separate amber glass vials (for solid-state testing).

-

Prepare a 1 mg/mL stock solution in acetonitrile. Pipette 1 mL into two separate amber glass vials (for solution-state testing).

-

Place one solid and one solution vial in a calibrated oven at 60°C. Place the other pair in an oven at 80°C.

-

Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours).

-

For solid samples, dissolve in a known volume of acetonitrile before analysis. For solution samples, dilute as needed.

-

Analyze all samples by the stability-indicating analytical method.

Protocol 2: Photolytic Degradation

-

Weigh approximately 5 mg of the compound onto two watch glasses. Cover one with aluminum foil (dark control).

-

Prepare a 1 mg/mL stock solution in acetonitrile. Pipette 1 mL into two separate quartz tubes. Wrap one with aluminum foil (dark control).

-

Place all samples in a photostability chamber and expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.

-

At the end of the exposure, prepare samples for analysis as described in Protocol 1.

-

Analyze all exposed and control samples.

Protocol 3: Oxidative Degradation

-

Prepare a 1 mg/mL solution of the compound in acetonitrile.

-

In a vial, mix 1 mL of the compound solution with 1 mL of 3% H₂O₂.

-

Maintain the solution at room temperature.

-

Monitor the reaction by analyzing samples at time points such as 0, 2, 4, 8, and 24 hours.

-

Analyze all samples by the stability-indicating analytical method.

Protocol 4: Hydrolytic Degradation

-

Prepare three separate 1 mg/mL solutions of the compound in a co-solvent system (e.g., acetonitrile/water) to ensure solubility.

-

Adjust the medium of the three solutions to 0.1 M HCl, Purified Water (neutral), and 0.1 M NaOH, respectively.

-

Heat the solutions under reflux (e.g., at 80°C).

-

Withdraw samples at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).

-

Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.

-

Analyze all samples.

Analytical Methodology

A validated stability-indicating analytical method is required to separate the parent compound from any potential degradation products.

-

Instrumentation: An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with a Tandem Mass Spectrometer (LC-MS/MS) is the ideal choice. [12][13]This provides the necessary resolution for separation and the sensitivity and specificity for the identification and quantification of trace-level degradants.

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Detection: Mass spectrometry in positive electrospray ionization (ESI+) mode, monitoring for the parent ion and scanning for potential degradation products.

-

-

Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is "stability-indicating." The specificity is proven by demonstrating that all degradation products formed during the forced degradation study are resolved from the parent peak.

Data Interpretation and Reporting

All quantitative results from the stability study should be summarized in a clear format. The primary data to be reported include the percentage of the parent compound remaining and the formation of any degradation products over time.

Table 2: Example Data Reporting Template for Stability Studies

| Stress Condition | Time (hours) | Assay of Parent (%) | Degradation Product 1 (Area %) | Degradation Product 2 (Area %) | Mass Balance (%) |

| Thermal (80°C) | 0 | 100.0 | ND | ND | 100.0 |

| 24 | 98.2 | 0.8 | 0.5 | 99.5 | |

| 48 | 95.9 | 1.9 | 1.1 | 98.9 | |

| Oxidative (3% H₂O₂) | 0 | 100.0 | ND | ND | 100.0 |

| 8 | 91.5 | 4.2 | 2.5 | 98.2 | |

| 24 | 84.3 | 8.1 | 4.0 | 96.4 | |

| ND: Not Detected |

Mass balance analysis is crucial for ensuring that all degradation products are accounted for, confirming the validity of the analytical method.

Conclusion

The stability of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine under ambient conditions is a critical parameter that dictates its handling, storage, and potential utility. The presence of multiple benzylic ether linkages and a secondary amine suggests a susceptibility to oxidative and photolytic degradation, while the ether groups may be liable to acid-catalyzed hydrolysis. The comprehensive forced degradation study outlined in this guide provides a robust scientific framework for identifying these vulnerabilities. By subjecting the molecule to controlled thermal, photolytic, oxidative, and hydrolytic stress and analyzing the outcomes with a validated stability-indicating UPLC-MS/MS method, researchers can establish a detailed degradation profile. This information is indispensable for making informed decisions during the drug development process, ensuring product quality, safety, and efficacy.

References

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google Scholar.

-

Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved February 21, 2026, from [Link]

-

Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5). ResolveMass Laboratories Inc. Retrieved February 21, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Pharmaguideline. Retrieved February 21, 2026, from [Link]

- Photocatalytic degradation of phenolic pollutants by Nanocomposites: A systematic review and pooled analysis. (n.d.). Google Scholar.

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. Retrieved February 21, 2026, from [Link]

- Kalyanaraman, B., et al. (2009). Peroxidative metabolism of beta2-agonists salbutamol and fenoterol and their analogues. Chemical Research in Toxicology, 22(6), 1028-37.

-

Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent - MDPI. (2020, November 26). MDPI. Retrieved February 21, 2026, from [Link]

-

DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW - JETIR.org. (2015, June 15). JETIR.org. Retrieved February 21, 2026, from [Link]

-

(PDF) Photocatalytic Degradation of Phenol in Wastewater: A Mini Review - ResearchGate. (2025, August 7). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogues | Chemical Research in Toxicology - ACS Publications. (2009, May 22). ACS Publications. Retrieved February 21, 2026, from [Link]

- Photocatalytic Degradation of Phenol with Ultrasonic Mist and Sunlight. (2023, October 15). Google Scholar.

-

Ractopamine and Other Growth-Promoting Compounds in Beef Cattle Operations: Fate and Transport in Feedlot Pens and Adjacent Environments | Environmental Science & Technology - ACS Publications. (2021, January 15). ACS Publications. Retrieved February 21, 2026, from [Link]

-

Ractopamine (addendum) (JECFA 53, 2004) - Inchem.org. (n.d.). Inchem.org. Retrieved February 21, 2026, from [Link]

-

Analytical Method for Ractopamine (Animal and Fishery Products). (n.d.). Ministry of Health, Labour and Welfare. Retrieved February 21, 2026, from [Link]

-

Oxidation of the β2-Adrenergic Receptor and Signaling in Airway Epithelial Cells - ProQuest. (n.d.). ProQuest. Retrieved February 21, 2026, from [Link]

-

CLG-RAC1.02. Determination of Ractopamine Hydrochloride by High Performance Liquid Chromatography - Food Safety and Inspection Service. (n.d.). Food Safety and Inspection Service. Retrieved February 21, 2026, from [Link]

-

Determination of Ractopamine Residues in Pigs by Ultra Performance Liquid Chromatography Tandem Mass Spectrometry - SciSpace. (2012, February 29). SciSpace. Retrieved February 21, 2026, from [Link]

-

Beta-Adrenergic Agonists - MDPI. (2010, March 30). MDPI. Retrieved February 21, 2026, from [Link]

- Rapid Determination of Ractopamine Residues in Edible Animal Products by Enzyme-Linked Immunosorbent Assay: Development and Investigation of Matrix Effects. (n.d.). Google Scholar.

-

Ractopamine Testing Services | USDA-Approved & ISO-Accredited Lab. (n.d.). Mérieux NutriSciences. Retrieved February 21, 2026, from [Link]

-

Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine - Omsynth Lifesciences. (n.d.). Omsynth Lifesciences. Retrieved February 21, 2026, from [Link]

-

Ractopamine at the Center of Decades-Long Scientific and Legal Disputes: A Lesson on Benefits, Safety Issues, and Conflicts - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Ractopamine as a metabolic modifier feed additive for finishing pigs: a review - SciELO. (2011, September 27). SciELO. Retrieved February 21, 2026, from [Link]

-

Ractopamine and Other Growth-Promoting Compounds in Beef Cattle Operations: Fate and Transport in Feedlot Pens and Adjacent - University of Saskatchewan. (2021, January 15). University of Saskatchewan. Retrieved February 21, 2026, from [Link]

-

Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

-

The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors | Request PDF - ResearchGate. (2025, August 9). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Ractopamine - K-State Animal Science. (n.d.). K-State Animal Science. Retrieved February 21, 2026, from [Link]

-

Comparing the stabilities of allylic, benzylic, and tertiary radicals. (2015, February 24). Chemistry Stack Exchange. Retrieved February 21, 2026, from [Link]

- THE CLEAVAGE OF ETHERS'. (n.d.). Google Scholar.

-

fao fnp 41/16 ractopamine hydrochloride. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved February 21, 2026, from [Link]

-

17.4: Hydrolysis of Esters and Amides - Chemistry LibreTexts. (2026, February 17). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

-

Effects of voluntary removal of ractopamine hydrochloride (Optaflexx) on live performance and carcass characteristics of beef steers - PMC. (2021, March 9). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). Master Organic Chemistry. Retrieved February 21, 2026, from [Link]

- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022, April 15). Google Scholar.

-

Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC. (2024, January 19). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

- CN1660775A - A kind of preparation method of compound ractopamine - Google Patents. (n.d.). Google Patents.

-

Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles - YouTube. (2020, May 5). YouTube. Retrieved February 21, 2026, from [Link]

-

Stability and reactivity of the benzyl and tropylium cations in the gas phase - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

-

The Cleavage of Ethers. | Chemical Reviews - ACS Publications. (n.d.). ACS Publications. Retrieved February 21, 2026, from [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Ractopamine [asi.k-state.edu]

- 5. Effects of voluntary removal of ractopamine hydrochloride (Optaflexx) on live performance and carcass characteristics of beef steers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omsynth.com [omsynth.com]

- 7. Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine | CAS No- 1797884-42-4 | NA [chemicea.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. rescon.jssuni.edu.in [rescon.jssuni.edu.in]

- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 12. scispace.com [scispace.com]

- 13. na.mxns.com [na.mxns.com]

Methodological & Application

Topic: Deprotection Methods for Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine to Yield Ractopamine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed technical guide on the deprotection of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine, a protected precursor, to yield the active pharmaceutical ingredient, Ractopamine. The primary focus is on catalytic hydrogenolysis, a robust and widely applicable method for cleaving benzyl-type protecting groups. We present two comprehensive protocols: classical hydrogenation using palladium on carbon (Pd/C) with hydrogen gas, and catalytic transfer hydrogenation (CTH) using ammonium formate as a hydrogen donor. The guide includes mechanistic insights, step-by-step experimental procedures, methods for reaction monitoring, and a comparative analysis of different deprotection strategies, designed to equip researchers with the expertise to perform this transformation efficiently and safely.

Introduction and Strategic Overview

Ractopamine is a beta-adrenergic agonist used as a feed additive to increase lean muscle mass in livestock.[1][2][3] Its synthesis often involves the use of protecting groups to mask reactive functional moieties—specifically, its two phenolic hydroxyls and the secondary amine—during intermediate steps. A common protected precursor is Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine (CAS No. 1797884-42-4).[4][5] The final and critical step in the synthesis is the quantitative removal of these protecting groups to furnish the active molecule.

The protecting group in this precursor is the (4-benzyloxy)benzyl group. This means that for each of the three protected sites on the Ractopamine core, two benzylic C-O or C-N bonds must be cleaved. The overall transformation is therefore a six-bond cleavage process, as illustrated below.

Chemical Transformation:

Sources

- 1. "Improved Process For Manufacture Of Ractopamine Hydrochloride" [quickcompany.in]

- 2. Effects of ractopamine hydrochloride on performance, rate and variation in feed intake, and acid-base balance in feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. omsynth.com [omsynth.com]

- 5. Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine | CAS No- 1797884-42-4 | NA [chemicea.com]

Application Note: Synthesis and Utilization of Deuterated Ractopamine Internal Standards via Tri-N,O,O-(4-benzyloxy)benzyl Precursor

This Application Note details the strategic use of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine (CAS 1797884-42-4) as a high-fidelity precursor for the synthesis of stable-isotope labeled internal standards (IS) and structural analogs.

This guide addresses the needs of analytical chemists and method developers requiring custom Ractopamine standards for LC-MS/MS quantification in complex matrices (tissue, feed, urine).

Introduction & Scientific Rationale

Ractopamine is a

Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine serves as a critical "Late-Stage Intermediate" . By masking the reactive phenolic hydroxyls and the secondary amine with acid-labile (4-benzyloxy)benzyl groups, this precursor leaves the benzylic secondary alcohol as the sole reactive site.

Key Applications:

-

Synthesis of Ractopamine-d1 (Benzylic-d): Allows for the cost-effective generation of deuterated standards via a simple Oxidation-Reduction-Deprotection (ORD) sequence.

-

Metabolite Standard Synthesis: Facilitates the conjugation of glucuronide or sulfate mimics at the specific benzylic position without interference from the phenol/amine groups.

-

Process Impurity Monitoring: Used directly as a reference standard for tracking benzylated impurities during Ractopamine manufacturing.

Chemical Mechanism & Workflow[1]

The core utility relies on the orthogonal reactivity of the precursor. The (4-benzyloxy)benzyl groups protect the N and O sites from alkylation or acylation, while the benzylic alcohol remains free for modification.

Reaction Pathway: Generation of Ractopamine-d1

-

Oxidation: The free benzylic alcohol is oxidized to a ketone.

-

Deuterated Reduction: The ketone is reduced using Sodium Borodeuteride (

), re-introducing the hydroxyl group with a Deuterium label ( -

Global Deprotection: The acid-labile protecting groups are removed (e.g., using Trifluoroacetic Acid), yielding the final Deuterated Internal Standard.

Figure 1: Synthetic pathway for converting the precursor into a Deuterated Internal Standard.

Experimental Protocol

Phase A: Synthesis of Ractopamine-d1 Internal Standard

Reagents Required:

-

Precursor: Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine (CAS 1797884-42-4)[1][2][3][4][5][6][7]

-

Oxidant: Dess-Martin Periodinane (DMP) or Swern reagents

-

Deuterium Source: Sodium Borodeuteride (

, >98% D) -

Deprotection: Trifluoroacetic Acid (TFA), Dichloromethane (DCM)

Step-by-Step Procedure:

-

Oxidation (Targeting Benzylic -OH):

-

Dissolve 100 mg of Precursor in anhydrous DCM (5 mL).

-

Add 1.2 equivalents of Dess-Martin Periodinane at 0°C.

-

Stir at room temperature for 2 hours. Monitor by TLC (shift in Rf due to ketone formation).

-

Quench with sat.

/ -

Result: Protected Ractopamine Ketone.

-

-

Deuterated Reduction (Label Incorporation):

-

Dissolve the crude ketone in Methanol (5 mL).

-

Add 2.0 equivalents of

slowly at 0°C. -

Stir for 1 hour. The ketone reduces back to the alcohol, incorporating one Deuterium atom at the chiral center.

-

Note: This step regenerates the chiral center, producing a mixture of diastereomers (RR/SS/RS/SR), which mimics the commercial Ractopamine mixture.

-

-

Global Deprotection:

-

Dissolve the deuterated intermediate in DCM (2 mL).

-

Add TFA (2 mL) and a scavenger (e.g., Triisopropylsilane, 50

L) to capture the benzyl carbocations. -

Stir for 1-2 hours at room temperature. The solution will turn dark pink/red.

-

Evaporate volatiles under nitrogen.

-

Purify via SCX (Strong Cation Exchange) SPE or Prep-HPLC.

-

Phase B: LC-MS/MS Application Protocol

This protocol describes using the synthesized Ractopamine-d1 as an Internal Standard for tissue analysis.

1. Sample Preparation (Muscle/Liver):

-

Homogenization: Weigh 2.0 g of tissue. Add 10 mL Acetate Buffer (pH 5.2) + 25

L of Ractopamine-d1 Working Solution (100 ng/mL) . -

Enzymatic Hydrolysis: Add

-glucuronidase/arylsulfatase. Incubate at 37°C for 2-12 hours (to release conjugated Ractopamine). -

Extraction: Add 10 mL Acetonitrile, vortex, centrifuge.

-

Cleanup: Use MCX (Mixed-mode Cation Exchange) SPE cartridges.

-

Condition: MeOH -> Water.

-

Load: Supernatant.

-

Wash: 0.1% Formic Acid -> MeOH.

-

Elute: 5%

in MeOH.

-

-

Reconstitution: Dry eluate and reconstitute in 200

L Mobile Phase A.

2. LC-MS/MS Parameters:

| Parameter | Setting |

| Column | C18 (e.g., 100 x 2.1 mm, 1.7 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.4 mL/min |

| Gradient | 10% B to 90% B over 8 min |

3. MRM Transitions (Quantification):

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) |

| Ractopamine (Native) | 302.2 | 164.2 | 107.1 |

| Ractopamine-d1 (IS) | 303.2 | 165.2 | 108.1 |

Note: The mass shift of +1 Da requires high-resolution MS or careful isolation width adjustment to avoid crosstalk. For higher mass shifts, repeat the cycle or use labeled benzyl reagents in the precursor synthesis.

Analytical Workflow Diagram

Figure 2: Analytical workflow for Ractopamine quantification using the synthesized internal standard.

Validation & Quality Control

To ensure the "Precursor-Derived" Internal Standard is valid:

-

Isotopic Purity Check: Inject the final Ractopamine-d1 pure standard. The contribution to the unlabeled (

302) channel must be <0.5% to prevent false positives. -

Retention Time Matching: The d1-labeled standard should co-elute perfectly with native Ractopamine. Note that Deuterium can cause a slight RT shift (usually earlier) on high-efficiency columns; this is acceptable if within the retention time window (typically

). -